molecular formula C15H16ClNO B2622020 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol CAS No. 868256-61-5

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol

Cat. No.: B2622020
CAS No.: 868256-61-5
M. Wt: 261.75
InChI Key: CAIFALUYBJQVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with a chlorine atom and a [(3,4-dimethylphenyl)amino]methyl group attached .

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that the compound can form a complex with copper (ii) ions . The copper atom is generally four-coordinated in the complex by one imino N and one phenolic O atoms of the Schiff-base ligand . This suggests that the compound may interact with its targets through coordination chemistry.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

It is known that both the schiff base and the complex have different antimicrobial activities . The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol in laboratory experiments include its high reactivity, low cost, and easy availability. Additionally, it is a relatively stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its toxicity. The compound is highly toxic and should be handled with extreme caution.

Future Directions

The future directions for 4-chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol include further research into its mechanism of action and potential applications in drug development. Additionally, further research is needed to determine the biochemical and physiological effects of the compound, as well as its potential toxicity. Furthermore, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, research is needed to explore its potential use in the synthesis of other compounds, such as agrochemicals and dyes.

Synthesis Methods

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol can be synthesized by several methods. One of the most common methods is the reaction of 3,4-dimethylphenyl isocyanate with 4-chloroaniline in the presence of an acid catalyst. This reaction yields the desired product in high yields. Other methods for the synthesis of this compound include the reaction of 3,4-dimethylphenyl isocyanate with 4-chloroaniline in the presence of a base catalyst, as well as the reaction of 3,4-dimethylphenyl isocyanate with 4-chloroaniline in the presence of a Lewis acid.

Scientific Research Applications

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol is used in various scientific research applications. For example, it has been used as a starting material in the synthesis of various pharmaceuticals, such as thiamphenicol and thiamphenicol-derivatives. It has also been used as a starting material in the synthesis of various agrochemicals, such as herbicides and insecticides. Additionally, it has been used as a starting material in the synthesis of various dyes, such as azo dyes and anthraquinone dyes.

Properties

IUPAC Name

4-chloro-2-[(3,4-dimethylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIFALUYBJQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.